molecular formula C9H13Cl B2888865 1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane CAS No. 2287310-43-2

1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane

Cat. No.: B2888865
CAS No.: 2287310-43-2
M. Wt: 156.65
InChI Key: WRNUJTTUNAOBPM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-cyclopropylbicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique structural properties, which include a highly strained three-membered ring system

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products: The major products formed from these reactions include substituted bicyclo[1.1.1]pentanes, alcohols, ketones, and hydrocarbons .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its strained ring system. This strain allows the compound to undergo reactions that are not typically feasible with less strained systems. The molecular targets and pathways involved often include enzymes and receptors that can accommodate the unique geometry of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl/c10-6-8-3-9(4-8,5-8)7-1-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNUJTTUNAOBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C23CC(C2)(C3)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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